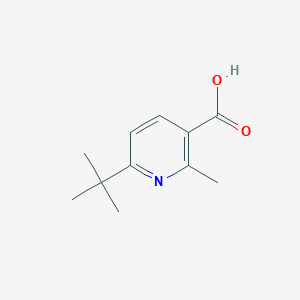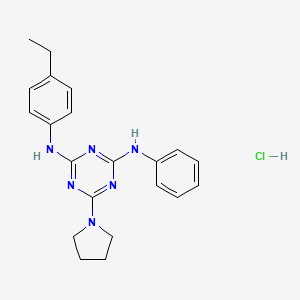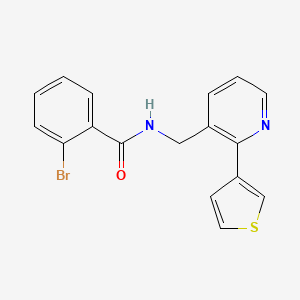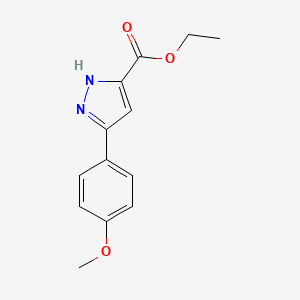![molecular formula C15H14N2OS2 B2404771 4-(2,3-Dimethylphenoxy)-2-(methylsulfanyl)thieno[3,2-d]pyrimidine CAS No. 339018-87-0](/img/structure/B2404771.png)
4-(2,3-Dimethylphenoxy)-2-(methylsulfanyl)thieno[3,2-d]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2,3-Dimethylphenoxy)-2-(methylsulfanyl)thieno[3,2-d]pyrimidine is a useful research compound. Its molecular formula is C15H14N2OS2 and its molecular weight is 302.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactions
Synthesis and Reactions : The compound is utilized in the synthesis of various thieno[2,3-d]pyrimidines and related structures. A study by Briel, Franz, and Dobner (2002) describes the synthesis of related compounds and their reactions with different alkylants, leading to the formation of thieno[2,3-d]pyrimidines (Briel, Franz, & Dobner, 2002).
Solid-State Fluorescence Properties : Yokota et al. (2012) synthesized new fluorescent compounds, including 2-amino-4-methylsulfanylbenzo[4,5]thieno[3,2-d]pyrimidine, demonstrating their strong solid-state fluorescence properties. This implies potential applications in fluorescence-based research (Yokota et al., 2012).
Cytostatic and Antiviral Profiling : Tichy et al. (2017) synthesized isomeric series of thieno-fused 7-deazapurine ribonucleosides, some of which showed low micromolar or submicromolar in vitro cytostatic activities against various cancer and leukemia cell lines and antiviral activity against HCV (Tichy et al., 2017).
Biological and Medicinal Applications
VEGF Receptor-2 Kinase Inhibition : A study by Song (2007) highlights the medicinal importance of thienopyrimidine derivatives, with some identified as potent inhibitors of VEGF receptor-2 kinase, a key component in new blood vessel formation from tumors (Song, 2007).
Anti-HIV-1 Activity : Novikov et al. (2004) synthesized derivatives of pyrimidin-4(3H)-one, including 2-[2-(3,5-dimethylphenoxy)ethyl]thio derivatives, which showed virus-inhibiting properties with respect to type 1 human immunodeficiency virus (Novikov et al., 2004).
Radioprotective and Antitumor Activity : Alqasoumi et al. (2009) reported that certain thieno[2,3-d]pyrimidine derivatives exhibited radioprotective and antitumor activities, demonstrating their potential in cancer therapy (Alqasoumi et al., 2009).
Propiedades
IUPAC Name |
4-(2,3-dimethylphenoxy)-2-methylsulfanylthieno[3,2-d]pyrimidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2OS2/c1-9-5-4-6-12(10(9)2)18-14-13-11(7-8-20-13)16-15(17-14)19-3/h4-8H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIWONAHYJZZANU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OC2=NC(=NC3=C2SC=C3)SC)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2OS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
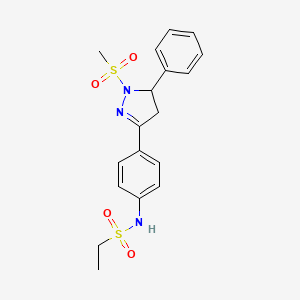
![3-(1-{[(5-chloro-2-methoxyphenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-(3-methoxypropyl)propanamide](/img/structure/B2404689.png)
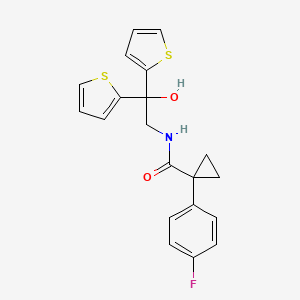
![N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-methylsulfanylbenzamide](/img/structure/B2404691.png)
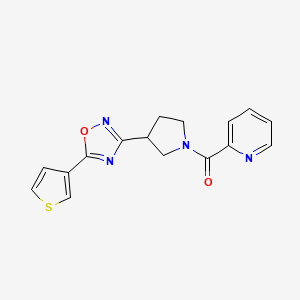
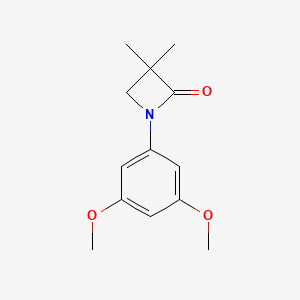
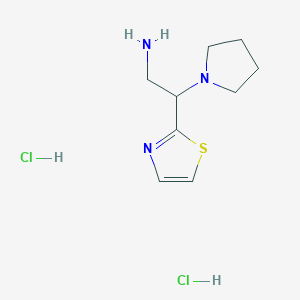
![1-(5-chloro-2-methoxyphenyl)-3-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)urea](/img/structure/B2404703.png)

